

Spectroscopic Profile of 5-(Chloromethyl)-6-methylbenzo[d]dioxole: A Technical Guide

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Compound of Interest

Compound Name:	5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Cat. No.:	B049340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-(Chloromethyl)-6-methylbenzo[d]dioxole. Due to the limited availability of direct experimental spectra for this specific molecule, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from the analysis of closely related benzodioxole derivatives and fundamental principles of spectroscopic analysis. This guide is intended to serve as a robust framework for the identification, characterization, and quality control of 5-(Chloromethyl)-6-methylbenzo[d]dioxole in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole. These predictions are based on the known spectral properties of analogous structures containing the benzodioxole core, chloromethyl, and methyl functional groups.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	s	1H	Ar-H
~6.7 - 6.9	s	1H	Ar-H
~5.9 - 6.1	s	2H	O-CH ₂ -O
~4.5 - 4.7	s	2H	Ar-CH ₂ -Cl
~2.2 - 2.4	s	3H	Ar-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~148	C-O (Ar)
~147	C-O (Ar)
~130	C-CH ₃ (Ar)
~128	C-CH ₂ Cl (Ar)
~122	CH (Ar)
~109	CH (Ar)
~101	O-CH ₂ -O
~46	Ar-CH ₂ -Cl
~16	Ar-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Medium	C-H stretch (aliphatic - CH ₃ , CH ₂)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250, ~1040	Strong	C-O-C stretch (dioxole ring)
~700 - 600	Strong	C-Cl stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
184/186	High	[M] ⁺ (Molecular ion peak, with ³⁵ Cl/ ³⁷ Cl isotope pattern)
149	High	[M - Cl] ⁺
135	Medium	[M - CH ₂ Cl] ⁺
121	Medium	[M - Cl - CO] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

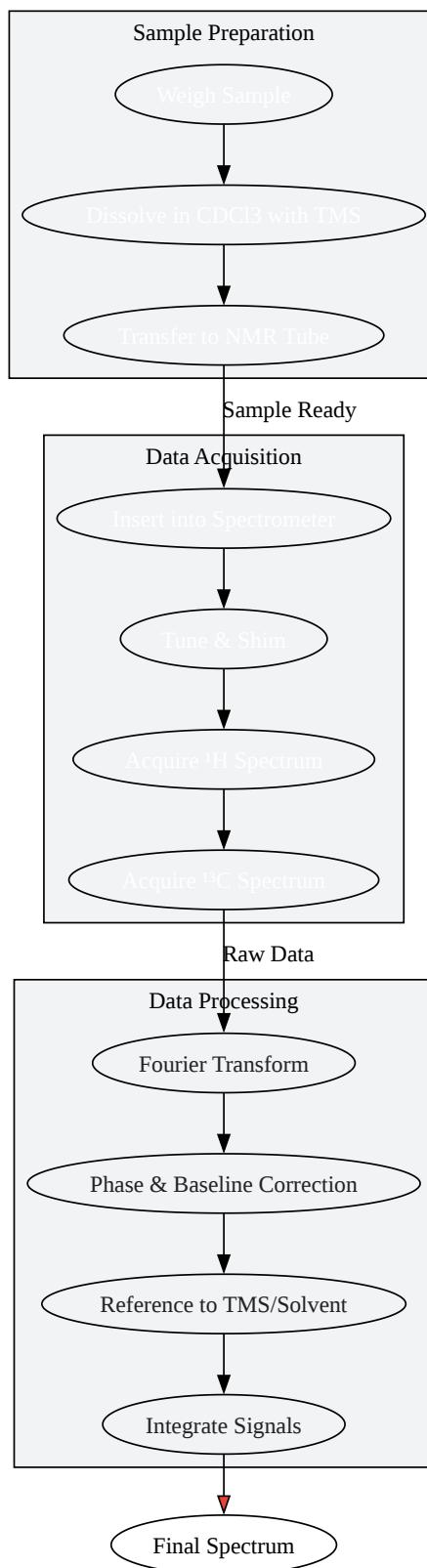
 ^1H NMR Acquisition:

- Insert the sample into the NMR probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

 ^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Acquire a larger number of scans compared to ^1H NMR to achieve a good signal-to-noise ratio.

- Process the data similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak at 77.16 ppm.



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

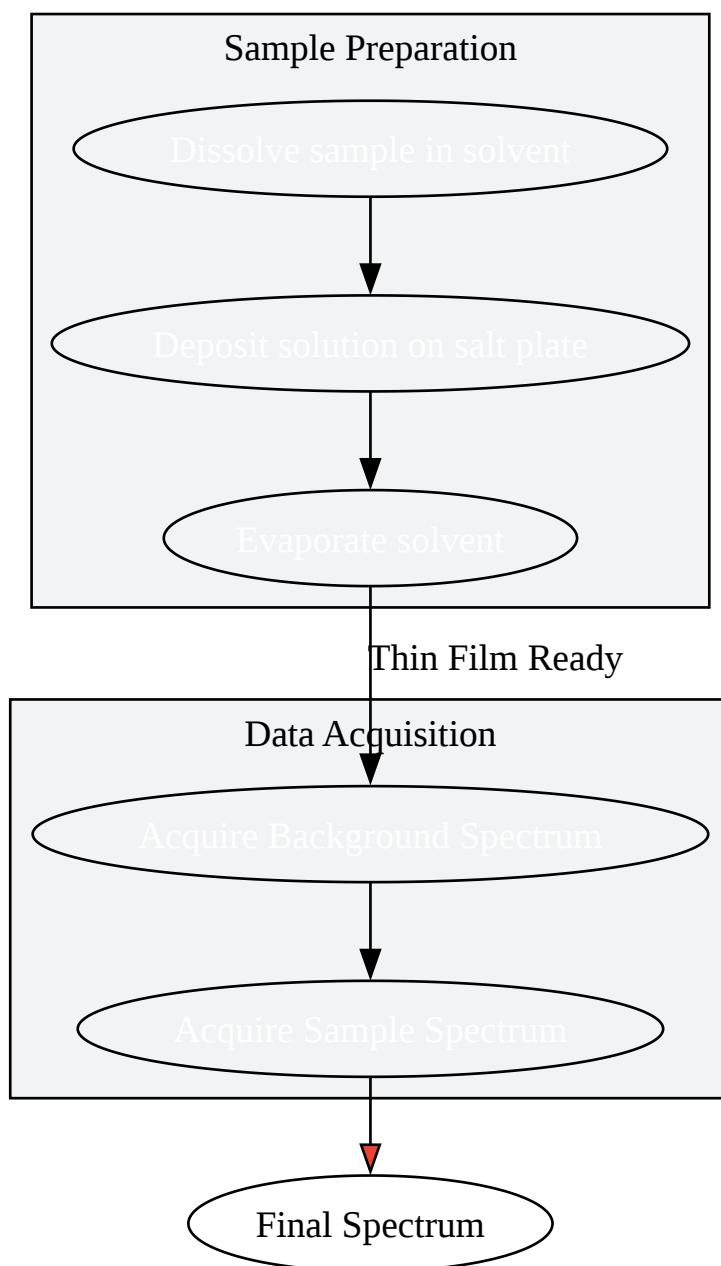
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.
- Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.[\[1\]](#)
- Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[1\]](#)

Data Acquisition:

- Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

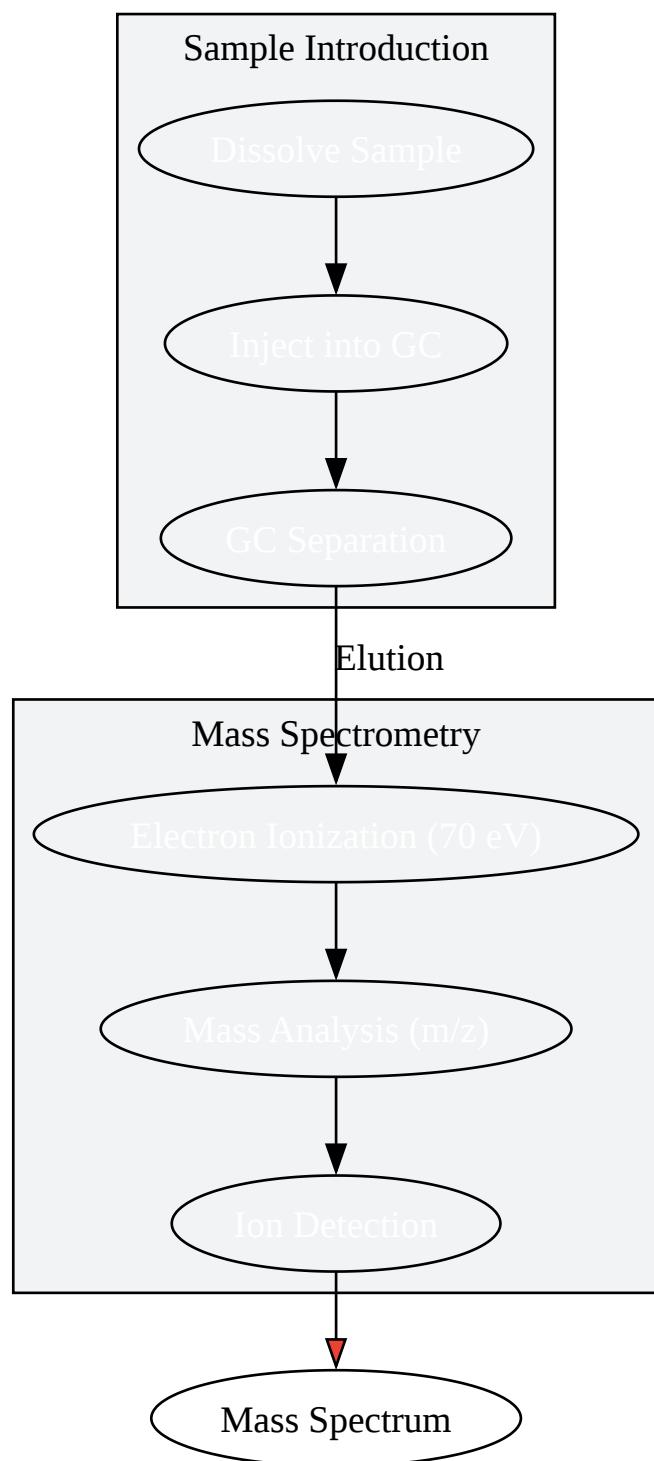
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
- The sample is vaporized and separated on a capillary column.
- The separated components elute from the GC and enter the EI source of the mass spectrometer.
- In the EI source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

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Caption: Workflow for GC-MS analysis.

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